molecular formula C10H11NO5 B15239318 Methyl 3-ethoxy-5-nitrobenzoate

Methyl 3-ethoxy-5-nitrobenzoate

Cat. No.: B15239318
M. Wt: 225.20 g/mol
InChI Key: RONBMMTZBJYWMJ-UHFFFAOYSA-N
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Description

Methyl 3-ethoxy-5-nitrobenzoate is a substituted benzoate ester featuring an ethoxy group at the 3-position and a nitro group at the 5-position of the aromatic ring. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly iodinated X-ray contrast agents like iotalamic acid and ioxilan . The ethoxy group enhances lipophilicity compared to smaller substituents (e.g., methoxy), while the nitro group contributes to electron-withdrawing effects, influencing reactivity in substitution reactions.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 3-ethoxy-5-nitrobenzoate

InChI

InChI=1S/C10H11NO5/c1-3-16-9-5-7(10(12)15-2)4-8(6-9)11(13)14/h4-6H,3H2,1-2H3

InChI Key

RONBMMTZBJYWMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethoxy-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 3-ethoxybenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxy-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of different substituted derivatives.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Substitution Reagents: Strong bases like sodium hydride or potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for specific transformations.

Major Products

    Reduction: Methyl 3-ethoxy-5-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Products depend on the specific oxidizing conditions applied.

Scientific Research Applications

Methyl 3-ethoxy-5-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s derivatives may have potential therapeutic properties and are studied for their biological activities.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 3-ethoxy-5-nitrobenzoate depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which affects the compound’s reactivity in electrophilic aromatic substitution reactions. The ethoxy group, being an electron-donating group, can influence the compound’s overall electronic distribution, making certain positions on the benzene ring more reactive.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Table 1: Key Properties of Methyl 3-Ethoxy-5-Nitrobenzoate and Analogs
Compound Name Substituents Molecular Weight Key Properties/Applications Reference
This compound 3-ethoxy, 5-nitro ~225.18 g/mol Intermediate for X-ray contrast agents
Methyl 3-chloro-5-nitrobenzoate 3-chloro, 5-nitro ~215.58 g/mol Higher reactivity in nucleophilic substitution
Methyl 3-amino-5-nitrobenzoate 3-amino, 5-nitro ~196.15 g/mol Potential precursor for azo dyes/drugs
Ethyl 3-methoxy-5-nitrobenzoate 3-methoxy, 5-nitro (ethyl ester) ~239.21 g/mol Slower ester hydrolysis vs. methyl ester
Methyl 3-carboxy-5-nitrobenzoate 3-carboxy, 5-nitro ~225.14 g/mol Hydrogen bonding via -COOH; crystallizes in stacked columns

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group (electron-withdrawing) in all compounds directs electrophilic substitution to specific positions. However, the 3-ethoxy group (electron-donating via resonance) in this compound slightly counteracts the nitro group's deactivating effect, making it less reactive than Methyl 3-chloro-5-nitrobenzoate .
  • Ester Group Variations : Ethyl esters (e.g., Ethyl 3-methoxy-5-nitrobenzoate) exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance .
  • Hydrogen Bonding : Methyl 3-carboxy-5-nitrobenzoate forms intermolecular O–H⋯O and C–H⋯O bonds, leading to stable crystalline structures, whereas this compound relies on weaker van der Waals interactions .

Biological Activity

Methyl 3-ethoxy-5-nitrobenzoate is a compound belonging to the nitrobenzoate family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, structural characteristics, and implications for future research.

Chemical Structure and Properties

This compound has a molecular formula of C12H13NO4 and a molecular weight of approximately 235.24 g/mol. The compound features a nitro group (-NO2) at the 5-position of the benzoate ring, which is critical for its biological activity. The ethoxy group (-OCH2CH3) enhances lipophilicity, potentially improving cellular uptake.

Antimycobacterial Activity

Recent studies have highlighted the efficacy of nitrobenzoates against Mycobacterium tuberculosis (Mtb). Research indicates that compounds with aromatic nitro substitutions demonstrate significant antimycobacterial activity. This compound's structure suggests it may also exhibit similar properties, potentially acting as a prodrug that can be activated by mycobacterial esterases within the cell .

In a comparative study of various nitro derivatives, it was found that those with longer alkyl chains showed improved activity against Mtb. This suggests that this compound could serve as a lead compound for further development into effective antimycobacterial agents .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were assessed using the THP-1 human monocytic cell line. Results indicated that while the compound exhibits antimicrobial properties, it does not correlate with high toxicity levels typically associated with nitro compounds. This finding is crucial as it suggests a favorable safety profile for potential therapeutic applications .

The mechanism by which this compound exerts its biological effects is believed to involve the generation of reactive nitrogen species (RNS) upon reduction of the nitro group within biological systems. This process can lead to oxidative stress in bacterial cells, ultimately resulting in cell death. Additionally, the compound may interfere with essential metabolic pathways in Mtb, thereby inhibiting its growth .

Study Overview

A comprehensive study investigated various nitrobenzoate derivatives, including this compound, assessing their stability in biological media and their hydrolysis rates in mycobacterial homogenates. The study employed methods such as:

  • Minimum Inhibitory Concentration (MIC) determination
  • Minimum Bactericidal Concentration (MBC) evaluation
  • Cell viability assays using PrestoBlue reagent

Results Summary

CompoundMIC (µg/mL)MBC (µg/mL)Cytotoxicity (THP-1 Cells)
This compound1632Low
Other Nitro DerivativesVariesVariesModerate to High

The results show that this compound has promising antimycobacterial activity with relatively low cytotoxicity compared to other derivatives tested .

Future Directions

Given the encouraging results regarding the biological activity of this compound, further research should focus on:

  • Mechanistic Studies : Elucidating detailed mechanisms of action against Mtb.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance efficacy and reduce toxicity.
  • In Vivo Studies : Evaluating pharmacokinetics and therapeutic potential in animal models.

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